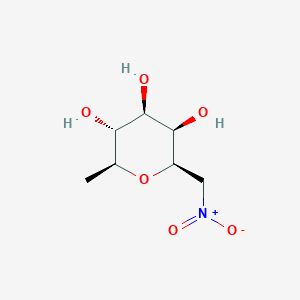
2,6-Di(2H-1,2,3-triazol-4-il)piridina
Descripción general
Descripción
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, also known as 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, is a useful research compound. Its molecular formula is C9H7N7 and its molecular weight is 213.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de 1,2,3-triazol, un componente central de la 2,6-Di(2H-1,2,3-triazol-4-il)piridina, es frecuente en el descubrimiento de fármacos debido a su parecido con el enlace amida, que es una característica común en muchos fármacos . Su estabilidad y capacidad de enlace de hidrógeno lo convierten en un excelente candidato para crear nuevos compuestos medicinales. Por ejemplo, los fármacos que contienen triazol, como la Rufinamida, un anticonvulsivo, y el Tazobactam, un antibiótico β-lactámico, muestran el potencial de los triazoles en aplicaciones terapéuticas .
Síntesis orgánica
En química orgánica, el anillo de triazol sirve como un intermedio versátil. Puede participar en diversas reacciones químicas, permitiendo la síntesis de moléculas complejas. La estabilidad de la parte de triazol en condiciones tanto ácidas como básicas lo convierte en un componente valioso en la síntesis de diversos compuestos orgánicos .
Química de polímeros
Se sabe que los triazoles mejoran las propiedades de los polímeros, como la estabilidad térmica y la resistencia mecánica. La incorporación de unidades de triazol en las cadenas de polímeros puede conducir al desarrollo de materiales con características específicas adecuadas para aplicaciones de alto rendimiento .
Química supramolecular
La capacidad del anillo de triazol para participar en el enlace de hidrógeno le permite formar estructuras supramoleculares. Estas estructuras tienen aplicaciones en el desarrollo de sensores moleculares, interruptores y otros dispositivos que operan a nivel molecular .
Bioconjugación
La bioconjugación de triazoles con biomoléculas puede crear sistemas de administración de fármacos dirigidos o herramientas de diagnóstico. El anillo de triazol puede actuar como un enlace que se une a sitios específicos en proteínas o ácidos nucleicos, lo que permite interacciones precisas con los objetivos biológicos .
Biología química
En biología química, los triazoles se pueden usar para modificar moléculas biológicas, alterando así su función o rastreando su ubicación dentro de las células. Esta aplicación es crucial para comprender los procesos biológicos y desarrollar nuevas herramientas biotecnológicas .
Imagen fluorescente
Los triazoles pueden ser parte de sondas fluorescentes que se iluminan en condiciones específicas, lo que los hace útiles para aplicaciones de imagen. Pueden ayudar a visualizar componentes celulares o rastrear el progreso de reacciones químicas en tiempo real .
Ciencia de materiales
La robustez del anillo de triazol lo hace adecuado para crear materiales que requieren alta resistencia química. Esta aplicación es particularmente relevante en el desarrollo de recubrimientos, adhesivos y otros materiales que deben resistir entornos hostiles .
Cada uno de estos campos aprovecha las propiedades únicas del anillo de triazol, como su estabilidad, capacidad de enlace de hidrógeno y capacidad para participar en una amplia gama de reacciones químicas. El compuesto “this compound” tiene, por lo tanto, una promesa significativa para avanzar en la investigación y el desarrollo en estas diversas áreas. La información proporcionada aquí se basa en la comprensión actual y las aplicaciones de los derivados de triazol a partir de mi última actualización en 2021, complementada con hallazgos recientes de las fuentes proporcionadas .
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine are d and f metal coordination complexes . This compound acts as a versatile terdentate ligand, binding to these metal complexes and influencing their properties .
Mode of Action
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine interacts with its targets by forming coordination complexes . This interaction results in changes to the properties of the metal complexes, which can have various downstream effects depending on the specific metals involved .
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine depend on the specific metal complexes it interacts with . It has been studied for its potential in various applications, including catalysis, enzyme inhibition, and photochemistry .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents , which could potentially influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine’s action depend on the specific metal complexes it interacts with . For example, when used in photocatalysis, it can facilitate organic transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine. For instance, it should be stored away from light and moisture . Additionally, its reactivity may be influenced by temperature .
Análisis Bioquímico
Biochemical Properties
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. For instance, it has been shown to interact with metal ions, forming coordination complexes that can act as catalysts in enzymatic reactions . These interactions are primarily driven by the tridentate binding motif of the compound, which allows it to form stable chelates with metal ions . Additionally, 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
The effects of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression patterns, affecting the transcription of specific genes involved in cellular metabolism and other critical processes . Furthermore, 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine has been shown to induce cytotoxic effects in certain tumor cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to metal ions, forming coordination complexes that can act as enzyme inhibitors or activators . These complexes can alter the conformation of enzymes, affecting their catalytic activity and, consequently, the biochemical pathways they regulate . Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth and differentiation .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . In in vitro and in vivo studies, the compound has been observed to exert sustained effects on cellular function, with changes in gene expression and metabolic activity persisting over extended periods .
Dosage Effects in Animal Models
The effects of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to enhance enzymatic activity and promote cellular metabolism . At higher doses, it can induce toxic effects, including cytotoxicity and apoptosis in certain cell types . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing adverse effects . Additionally, high doses of the compound have been associated with systemic toxicity in animal models, underscoring the need for careful dose management in therapeutic applications .
Metabolic Pathways
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, influencing the production and utilization of metabolites in cells . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This distribution pattern is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes . Additionally, the compound’s ability to accumulate in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be directed to the nucleus to interact with DNA and transcription factors, influencing gene expression . Alternatively, it can localize to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of the compound within cells is essential for its ability to modulate specific biochemical pathways and cellular functions .
Propiedades
IUPAC Name |
2,6-bis(2H-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7/c1-2-6(8-4-10-15-13-8)12-7(3-1)9-5-11-16-14-9/h1-5H,(H,10,13,15)(H,11,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUXTIISPOXPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NNN=C2)C3=NNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542234-40-1 | |
| Record name | 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)


![(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine](/img/structure/B1458368.png)








![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
